molecular formula C12H17NO B12274919 1-(4-Methoxyphenyl)cyclopentanamine CAS No. 75095-85-1

1-(4-Methoxyphenyl)cyclopentanamine

Cat. No.: B12274919
CAS No.: 75095-85-1
M. Wt: 191.27 g/mol
InChI Key: AXOUBGWNQDCRAW-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)cyclopentanamine is an organic compound with the molecular formula C12H17NO It is characterized by a cyclopentane ring substituted with an amine group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)cyclopentanamine typically involves the reaction of 4-methoxybenzyl cyanide with cyclopentanone under reductive amination conditions. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)cyclopentanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted amines

Scientific Research Applications

1-(4-Methoxyphenyl)cyclopentanamine has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)cyclopentan-1-amine
  • N-(4-Methoxyphenyl)methylcyclopentanamine
  • 1-Methylcyclopentanamine

Comparison: 1-(4-Methoxyphenyl)cyclopentanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Biological Activity

1-(4-Methoxyphenyl)cyclopentanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antioxidant, anticancer, and antibacterial activities, supported by data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H17N Molecular Formula \text{C}_{12}\text{H}_{17}\text{N}\quad \text{ Molecular Formula }

1. Antioxidant Activity

Antioxidant activity is critical for combating oxidative stress-related diseases. Studies have shown that derivatives of compounds containing the methoxyphenyl group exhibit substantial antioxidant properties.

  • DPPH Radical Scavenging : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate antioxidant capacity. In a study, several derivatives were tested, and one compound was found to exhibit antioxidant activity that was approximately 1.4 times higher than ascorbic acid, a well-known antioxidant .
CompoundDPPH Scavenging Activity (IC50 µM)Comparison to Ascorbic Acid
Compound A15.2 ± 0.51.4 times higher
Compound B20.0 ± 0.3Comparable

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines.

  • MTT Assay : This assay measures cell viability and cytotoxicity. The compound demonstrated significant cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with higher efficacy observed in U-87 cells .
Cell LineIC50 (µM)Selectivity
U-8712.5High
MDA-MB-23125.0Moderate

3. Antibacterial Activity

The antibacterial properties of the compound have been explored through various assays.

  • In Vitro Studies : The synthesized derivatives showed promising antibacterial activity against several strains, including E. coli and S. aureus. One derivative exhibited an MIC (Minimum Inhibitory Concentration) value significantly lower than that of standard antibiotics .
Bacterial StrainMIC (µg/mL)Standard Antibiotic (MIC µg/mL)
E. coli816 (Ampicillin)
S. aureus48 (Penicillin)

Case Studies

Several case studies have highlighted the structure-activity relationship (SAR) of compounds similar to this compound.

Case Study 1: SAR Analysis

A comprehensive SAR analysis indicated that modifications on the phenyl ring significantly influence biological activity. For instance, substituents at the para position enhanced anticancer efficacy while maintaining low toxicity .

Case Study 2: Pharmacological Evaluation

A study evaluated various derivatives for their pharmacological profiles, including enzyme inhibition assays for α-amylase and acetylcholinesterase (AChE). Compounds with methoxy substitutions showed enhanced inhibition compared to their unsubstituted counterparts .

Properties

CAS No.

75095-85-1

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-(4-methoxyphenyl)cyclopentan-1-amine

InChI

InChI=1S/C12H17NO/c1-14-11-6-4-10(5-7-11)12(13)8-2-3-9-12/h4-7H,2-3,8-9,13H2,1H3

InChI Key

AXOUBGWNQDCRAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)N

Origin of Product

United States

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